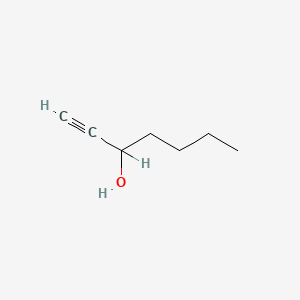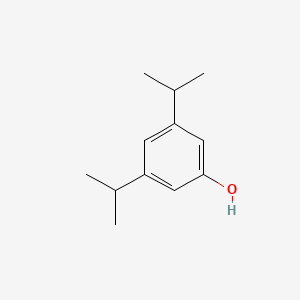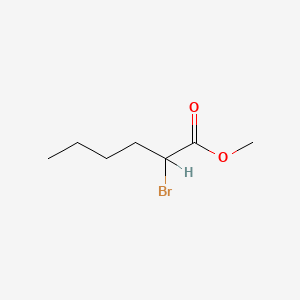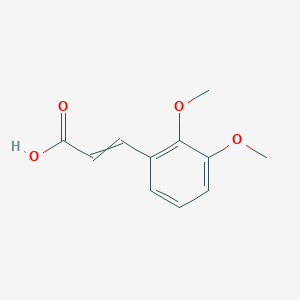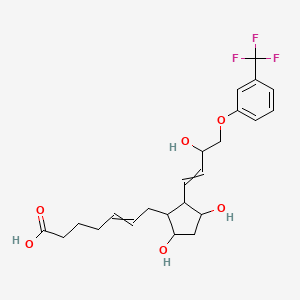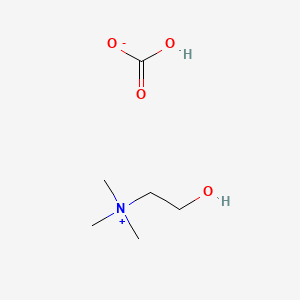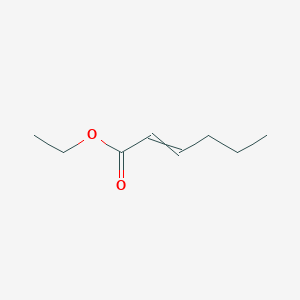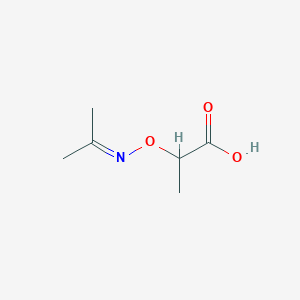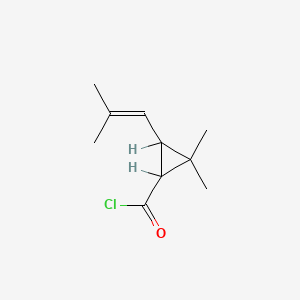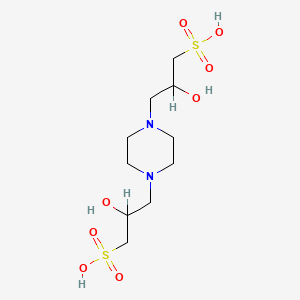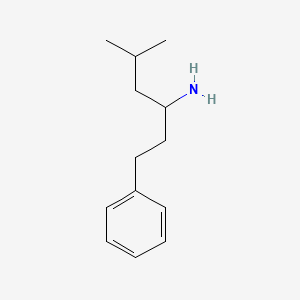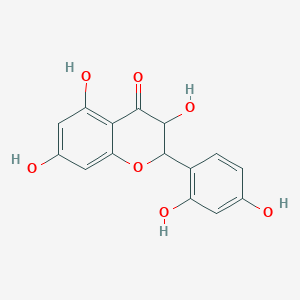
Dihydromorin
Übersicht
Beschreibung
2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one, also known as 3572'4'-pentahydroxydihydroflavonol, belongs to the class of organic compounds known as flavanonols. Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively. 2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Immunomodulatory and Antibacterial Properties
Dihydromorin has demonstrated significant immunosuppressive effects on human phagocytes and antibacterial activity, particularly against Streptococcus pyogenes. This compound, isolated from Artocarpus heterophyllus heartwoods, shows potential as an anti-inflammatory and antibacterial agent. It inhibits the chemotactic activity of polymorphonuclear neutrophils, reactive oxygen species production, and myeloperoxidase activity. These findings suggest the possibility of developing dihydromorin as a therapeutic agent for inflammatory and bacterial infections (Septama, Jantan, Panichayupakaranant, Aluwi, & Rahmi, 2020).
Applications in Melanogenesis Inhibition
Research on oxyresveratrol and trans-dihydromorin, derived from the twigs of Cudrania tricuspidata, has shown effective hypopigmenting properties against melanogenesis. These compounds have shown to be effective in inhibiting melanin synthesis in various cell lines and skin models. Trans-dihydromorin, in particular, demonstrates promising results as a depigmenting agent in normal skin cells, potentially useful in treating hyperpigmentation disorders (Hu, Zheng, Zhang, Chen, & Wang, 2015).
Potential in Hydrogen Storage and Generation
Although not directly related to dihydromorin, there are advancements in hydrogen storage and generation research relevant to the broader context of dihydrogen interactions. The development of nanoparticle-based systems for ammonia borane dehydrogenation and electrochemical generation of dihydrogen from weak acids are some key areas. These studies are significant in the context of sustainable energy and environmental research (Mboyi, Poinsot, Roger, Fajerwerg, Kahn, & Hierso, 2021); (Felton, Vannucci, Chen, Lockett, Okumura, Petro, Zakai, Evans, Glass, & Lichtenberger, 2007).
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOFDHUQPJCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



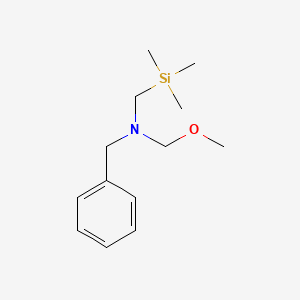
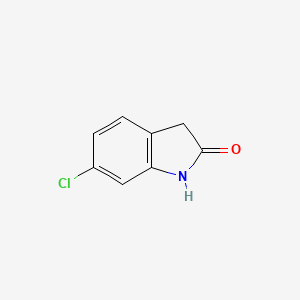
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)
